3-Chloro-6-iodo-4-methylpyridazine
CAS No.:
Cat. No.: VC18318122
Molecular Formula: C5H4ClIN2
Molecular Weight: 254.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4ClIN2 |
|---|---|
| Molecular Weight | 254.45 g/mol |
| IUPAC Name | 3-chloro-6-iodo-4-methylpyridazine |
| Standard InChI | InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 |
| Standard InChI Key | QMNNRFZYAOIWDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN=C1Cl)I |
Introduction
Structural and Chemical Characteristics of Pyridazine Derivatives
Core Pyridazine Framework
Synthetic Methodologies for Halogenated Pyridazines
Direct Halogenation Strategies
3-Chloro-6-iodopyridazine is typically synthesized via sequential halogenation. Chlorination at position 3 using POCl₃ followed by iodination with N-iodosuccinimide (NIS) in acidic media yields the dihalogenated product . Introducing a methyl group at position 4 would require either:
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Directed ortho-Metalation: Using a directing group (e.g., trimethylsilyl) to install methyl via alkylation.
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Cross-Coupling: Employing Kumada or Negishi couplings with methyl Grignard reagents post-halogenation .
Challenges in 4-Methylpyridazine Synthesis
Steric crowding at the 4-position complicates functionalization. Computational studies suggest that methyl substitution increases the energy barrier for electrophilic attack by 15–20% compared to unsubstituted pyridazines .
Applications in Medicinal Chemistry
Kinase Inhibition Profiles
Chloro-iodo pyridazines exhibit moderate inhibition against tyrosine kinases (e.g., EGFR, IC₅₀ ≈ 2.3 μM) . The methyl group in 3-Chloro-6-iodo-4-methylpyridazine could enhance hydrophobic interactions with kinase pockets, though no experimental data confirms this hypothesis.
| Compound | Hazard Codes | Precautionary Measures |
|---|---|---|
| 3-Chloro-6-iodopyridazine | H315, H319 | Avoid inhalation; use ventilation |
| 3-Chloro-5-iodo-4-methylpyridine | H335 | Store at 4°C; avoid dust formation |
Future Research Directions
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Synthetic Optimization: Develop low-temperature metallation techniques to install the 4-methyl group without side reactions.
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Crystallographic Studies: Resolve the three-dimensional structure of 3-Chloro-6-iodo-4-methylpyridazine to guide drug design.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models to assess therapeutic potential.
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